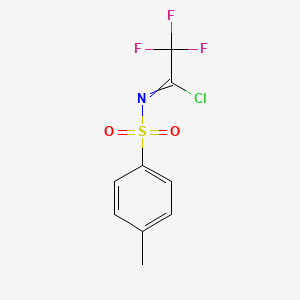
2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride is an organic compound known for its unique chemical properties
准备方法
The synthesis of 2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride typically involves the reaction of imidoyl chlorides with trifluoromethylating agents. One common method includes the reaction of imidoyl chloride with trifluoromethyl sulfonyl chloride in the presence of a base catalyst at low temperatures . Industrial production methods often involve similar synthetic routes but are scaled up to accommodate larger quantities and ensure purity and consistency of the final product .
化学反应分析
2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding acids and other by-products.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Medicine: It is explored for potential pharmaceutical applications due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form new chemical bonds. The trifluoromethyl and sulfonyl groups enhance its reactivity, making it a valuable reagent in various chemical transformations .
相似化合物的比较
Compared to other similar compounds, 2,2,2-Trifluoro-N-(4-methylbenzene-1-sulfonyl)ethanimidoyl chloride is unique due to the presence of both trifluoromethyl and sulfonyl groups. Similar compounds include:
- 2,2,2-Trifluoro-N-phenylacetimidoyl chloride
- 4-Methylbenzylsulfonyl chloride
- Trifluoromethanesulfonyl chloride
These compounds share some chemical properties but differ in their specific reactivity and applications.
属性
CAS 编号 |
642461-05-0 |
|---|---|
分子式 |
C9H7ClF3NO2S |
分子量 |
285.67 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-N-(4-methylphenyl)sulfonylethanimidoyl chloride |
InChI |
InChI=1S/C9H7ClF3NO2S/c1-6-2-4-7(5-3-6)17(15,16)14-8(10)9(11,12)13/h2-5H,1H3 |
InChI 键 |
NBPIBWTWOOLOBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


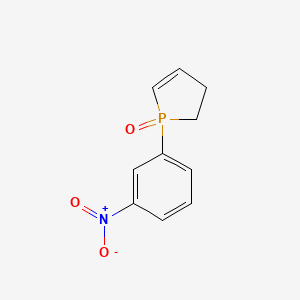
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
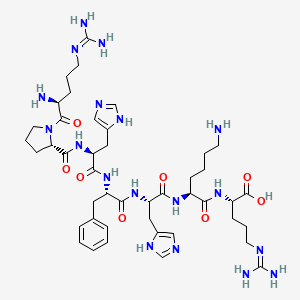
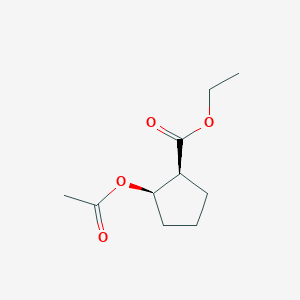
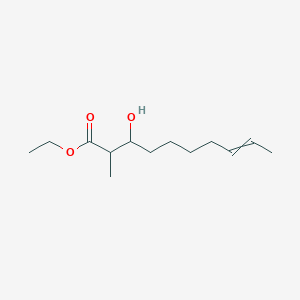
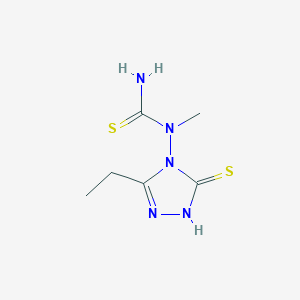
![{[(3-Methyl-2-sulfanylidenepyridin-1(2H)-yl)oxy]carbonyl}oxidanide](/img/structure/B12572025.png)
![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
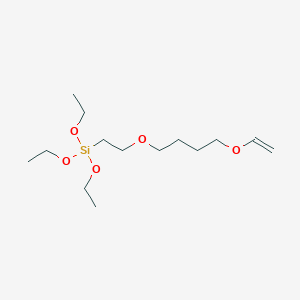
![N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine](/img/structure/B12572062.png)
![[(1R,4R,7S)-2-(Hydroxyimino)-1,7-dimethylbicyclo[2.2.1]heptan-7-yl]acetonitrile](/img/structure/B12572063.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
